molecular formula C20H14N2O B12013326 2(1H)-Quinoxalinone, 1,3-diphenyl- CAS No. 16194-28-8

2(1H)-Quinoxalinone, 1,3-diphenyl-

Cat. No.: B12013326
CAS No.: 16194-28-8
M. Wt: 298.3 g/mol
InChI Key: DGSHTHMQDXHRJJ-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 1,3-diphenyl- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core with two phenyl groups attached at the 1 and 3 positions. Quinoxalinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl- typically involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the quinoxalinone core. The reaction conditions often include refluxing in ethanol or acetic acid to facilitate the cyclization process.

Example Synthetic Route:

    Starting Materials: o-Phenylenediamine and benzil.

    Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.

    Solvent: Ethanol or acetic acid.

    Reaction Conditions: Reflux for several hours until the reaction is complete.

    Product Isolation: The product is typically isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl- can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxalinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the quinoxalinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation Products: Quinoxaline derivatives.

    Reduction Products: Dihydroquinoxalinone.

    Substitution Products: Halogenated quinoxalinones or substituted phenyl derivatives.

Scientific Research Applications

2(1H)-Quinoxalinone, 1,3-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The biological activity of 2(1H)-Quinoxalinone, 1,3-diphenyl- is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: Lacks the carbonyl group present in quinoxalinones.

    Phenylquinoxaline: Similar structure but with different substitution patterns on the quinoxaline core.

    Dihydroquinoxalinone: Reduced form of quinoxalinone with different biological properties.

Uniqueness

2(1H)-Quinoxalinone, 1,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

16194-28-8

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

1,3-diphenylquinoxalin-2-one

InChI

InChI=1S/C20H14N2O/c23-20-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H

InChI Key

DGSHTHMQDXHRJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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